1,1',1''-(Bromomethanetriyl)tris(4-tert-butylbenzene)
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Overview
Description
Tris(4-tert-butylphenyl)methyl bromide is an organic compound characterized by the presence of three 4-tert-butylphenyl groups attached to a central carbon atom, which is also bonded to a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-tert-butylphenyl)methyl bromide typically involves the reaction of 4-tert-butylphenylmagnesium bromide with carbon tetrabromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
3C6H4(C(CH3)3)MgBr+CBr4→C(C6H4(C(CH3)3))3Br+3MgBr2
Industrial Production Methods: Industrial production of Tris(4-tert-butylphenyl)methyl bromide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tris(4-tert-butylphenyl)methyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromide to a corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Major Products:
Nucleophilic Substitution: Formation of tris(4-tert-butylphenyl)methanol or tris(4-tert-butylphenyl)methylamine.
Oxidation: Formation of tris(4-tert-butylphenyl)methanol or tris(4-tert-butylphenyl)ketone.
Reduction: Formation of tris(4-tert-butylphenyl)methane.
Scientific Research Applications
Tris(4-tert-butylphenyl)methyl bromide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. It serves as an intermediate in the preparation of various functionalized compounds.
Biology: Potential use in the development of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its role in drug design and synthesis, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tris(4-tert-butylphenyl)methyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- Tris(4-methylphenyl)methyl bromide
- Tris(4-ethylphenyl)methyl bromide
- Tris(4-isopropylphenyl)methyl bromide
Comparison: Tris(4-tert-butylphenyl)methyl bromide is unique due to the presence of tert-butyl groups, which provide significant steric hindrance and influence the compound’s reactivity. Compared to similar compounds with smaller alkyl groups, Tris(4-tert-butylphenyl)methyl bromide exhibits different physical and chemical properties, such as higher stability and distinct reactivity patterns.
Properties
CAS No. |
87655-62-7 |
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Molecular Formula |
C31H39Br |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
1-[bromo-bis(4-tert-butylphenyl)methyl]-4-tert-butylbenzene |
InChI |
InChI=1S/C31H39Br/c1-28(2,3)22-10-16-25(17-11-22)31(32,26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 |
InChI Key |
FDERMJJAMHDFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)(C3=CC=C(C=C3)C(C)(C)C)Br |
Origin of Product |
United States |
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